2-Diethylaminoethyl hexanoate
Overview
Description
Synthesis Analysis
The synthesis of 2-diethylaminoethyl hexanoate (DA-6) involves the reaction of hexanoic acid with N,N-diethylamino ethanol, utilizing cation resin as a catalyst in toluene. Optimal synthesis conditions were identified through orthogonal experiments, achieving a reaction yield of 93.5% with a purity of 95% (Zhao Qing-lan, 2007). Another study describes a brief synthesis method for DA-6, highlighting a two-step process that takes 4.5 hours to complete, yielding the compound with a purity of 99% (Zheng Xian-fu, 2004).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of 2-diethylaminoethyl hexanoate were not highlighted, research on similar compounds offers insights into methods applicable for structural analysis. Techniques such as X-ray diffraction, IR, and UV/Vis spectroscopy, along with computational methods like DFT calculations, are commonly employed for characterizing the molecular structure and spectroscopic properties of chemical compounds (Ç. Albayrak & René Frank, 2010).
Chemical Reactions and Properties
Research on DA-6 and related compounds includes studies on their chemical reactivity and interaction with other substances. For instance, 2-(diethylamino)ethanethiol has been reported as a new reagent for the deprotection of aromatic methyl ethers, demonstrating the potential for DA-6 to participate in similar chemical transformations (J. Magano et al., 2006).
Physical Properties Analysis
The physical properties of DA-6, such as solubility, phase behavior, and thermal stability, are crucial for its application and handling. While the search did not yield specific studies on these properties for DA-6, methodologies for assessing physical properties like solvatochromic behavior, fluorescence, and thermal analysis can be inferred from related research (O. V. Ershov et al., 2017).
Scientific Research Applications
Plant Growth Regulation : DA-6 serves as a plant growth regulator. Studies have shown its ability to enhance vegetable growth, flower blooming, and increase crop yields. Optimal concentrations for agricultural use range between 10 and 15 mg/kg (Zheng Xian-fu, 2004).
Synthesis and Chemical Properties : Various synthesis methods of DA-6 have been explored, with yields reaching up to 93.5% and purity levels of 95%. One study detailed the use of cation resin as a catalyst in toluene, leading to high-yield production (Zhao Qing-lan, 2007). Another study used potassium dihydrogen phosphate as a catalyst, achieving a 92% esterification rate (Zhang Fu-li, 2005).
Toxicity and Environmental Impact : DA-6 has been assessed for acute toxicity, with studies indicating low-grade dermal toxicity in rabbits and a weak sensitization effect in guinea pigs. These findings suggest that DA-6 poses minimal risk in terms of acute toxicity (Zheng Xian, 2006). Research also focuses on the dissipation and degradation of DA-6 in agricultural environments, such as in pakchoi and soil, providing insights into its environmental stability (Hongyan Zhang, Liuqing Xie, Pengjun Xu, Shu-ren Jiang, 2008).
Analytical Detection and Measurement : Several methods have been developed for the determination of DA-6 residues in agricultural products and soil, using techniques such as gas chromatography and ultra-performance liquid chromatography coupled with tandem mass spectrometry. These methods ensure accurate detection and quantification of DA-6 in various matrices, important for environmental monitoring and ensuring compliance with agricultural standards (Minmin Li et al., 2012).
Enhancement of Crop Resistance : DA-6 has been found to improve the cold resistance of tomato seedlings. It affects physiological indices such as free water/bound water ratio, chlorophyll content, and enzyme activities, thereby enhancing the overall resilience of plants under stress conditions (Shao Ling, 2007).
Safety And Hazards
When handling 2-Diethylaminoethyl hexanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research has shown that 2-Diethylaminoethyl hexanoate (DA-6) can significantly mitigate the drought-induced reduction in germination percentage, germination vigor, germination index, seed vigor index, root length, shoot length, and fresh weight after 7 days of seed germination . This suggests that DA-6 mediated seeds germination and drought tolerance associated with changes in endogenous phytohormones resulting in increased starch degradation, osmotic adjustment, antioxidants activity, and dehydrins accumulation during seed germination under water deficient condition . This could be a promising direction for future research.
properties
IUPAC Name |
2-(diethylamino)ethyl hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJVYPRKAWFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564151 | |
Record name | 2-(Diethylamino)ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethylaminoethyl hexanoate | |
CAS RN |
10369-83-2 | |
Record name | Diethyl aminoethyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10369-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 2-(diethylamino)ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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